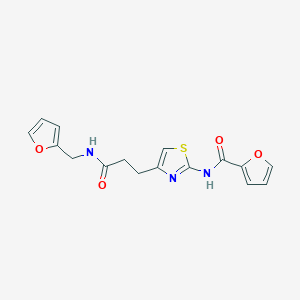![molecular formula C17H19N5O3 B2485519 4-烯丙基-N-(仲丁基)-1,5-二氧代-1,2,4,5-四氢-[1,2,4]三唑并[4,3-a]喹啉-8-甲酰胺 CAS No. 1031619-33-6](/img/structure/B2485519.png)
4-烯丙基-N-(仲丁基)-1,5-二氧代-1,2,4,5-四氢-[1,2,4]三唑并[4,3-a]喹啉-8-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
BenchChem offers high-quality 4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
含有1,2,4-三唑环的化合物在癌症治疗中显示出潜力 . 它们可以与不同的靶受体相互作用,使它们成为开发新的生物活性实体的有希望的药效团,用于合理设计和开发针对治疗多功能疾病的新靶向药物 .
抗菌活性
1,2,4-三唑已被证明具有显著的抗菌活性 . 开发包含1,2,4-三唑的新型抗菌剂可以帮助应对日益严重的微生物耐药问题 .
镇痛和抗炎活性
已发现1,2,4-三唑及其衍生物具有镇痛和抗炎活性 . 这使它们成为开发新的止痛和抗炎药物的潜在候选药物 .
抗氧化活性
这些化合物也显示出抗氧化特性 . 抗氧化剂是可以预防或减缓自由基对细胞造成的损害的物质,自由基是不稳定的分子,人体在对环境和其他压力的反应中会产生这些分子 .
抗病毒活性
1,2,4-三唑已显示出抗病毒特性 . 它们可用于开发新的抗病毒药物,这在当前的全球卫生环境中尤为重要 .
酶抑制剂
已发现1,2,4-三唑可以抑制各种酶,包括碳酸酐酶、胆碱酯酶、碱性磷酸酶、抗脂肪酶和芳香化酶 . 这使它们成为开发针对这些酶的新药的潜在候选药物 .
抗结核药物
1,2,4-三唑已显示出作为抗结核药物的潜力 . 结核病仍然是全球主要的公共卫生问题,开发新药对于对抗这种疾病至关重要 .
含能材料
作用机制
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to exhibit potential inhibitory activity against c-met kinase .
Mode of Action
For instance, L-45, a potent triazolophthalazine inhibitor, binds effectively with the binding site of PCAF bromodomain .
Biochemical Pathways
It is known that inhibition of targets like c-met kinase can disrupt various cellular processes, including cell growth and survival .
Pharmacokinetics
Compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, have been reported to exhibit excellent thermal stability , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been reported to exhibit excellent anti-tumor activity against various cancer cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the thermal stability of a compound can affect its reactivity and efficacy . .
生化分析
Biochemical Properties
4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound exhibits strong binding affinity to these enzymes, potentially inhibiting their activity and altering metabolic pathways . Additionally, it interacts with various receptors, such as G-protein coupled receptors (GPCRs), influencing signal transduction pathways.
Cellular Effects
The effects of 4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival . The compound also affects gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, it influences cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to the accumulation of substrates and a decrease in the production of metabolic products . The compound also interacts with DNA, potentially causing changes in gene expression by affecting the binding of transcription factors. Additionally, it can modulate the activity of signaling proteins, leading to alterations in cell signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a small increase in dosage leads to a significant increase in adverse effects.
Metabolic Pathways
4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites. The compound can also influence the activity of enzymes involved in energy metabolism, such as ATP synthase and glycolytic enzymes.
Transport and Distribution
Within cells and tissues, 4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is transported and distributed through various mechanisms. It interacts with transporters, such as ABC transporters, which facilitate its movement across cellular membranes . The compound can also bind to plasma proteins, affecting its distribution and accumulation in different tissues. Its localization within cells is influenced by its interaction with binding proteins and cellular structures.
Subcellular Localization
The subcellular localization of 4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . It can also be found in the nucleus, where it affects gene expression by interacting with DNA and transcription factors. Post-translational modifications, such as phosphorylation, can influence its localization and activity within specific cellular compartments.
属性
IUPAC Name |
N-butan-2-yl-1,5-dioxo-4-prop-2-enyl-2H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-4-8-21-15(24)12-7-6-11(14(23)18-10(3)5-2)9-13(12)22-16(21)19-20-17(22)25/h4,6-7,9-10H,1,5,8H2,2-3H3,(H,18,23)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIJLRYOMACDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NNC(=O)N23)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

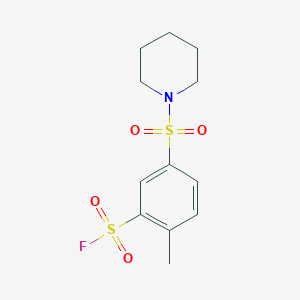
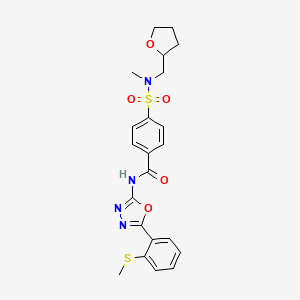
![Methyl 3-{[ethyl(prop-2-yn-1-yl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2485441.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2485443.png)
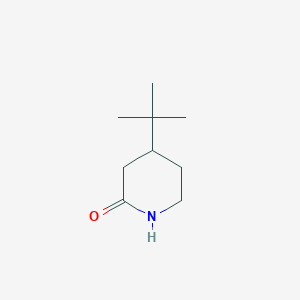
![3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2485446.png)
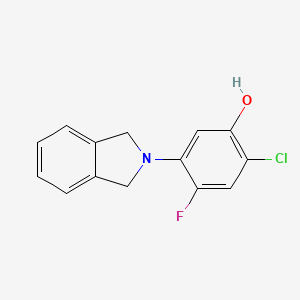
![2-(4-methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2485451.png)
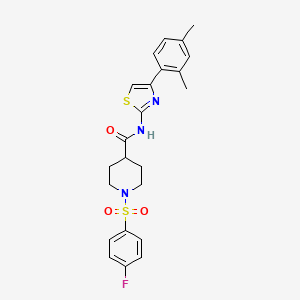
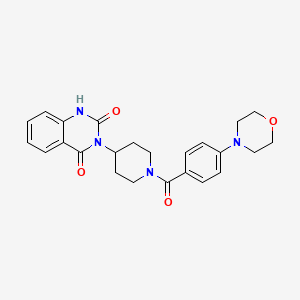

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2485456.png)
